molecular formula C9H8N2O B13013076 2-Methyl-4-(pyridin-3-yl)oxazole

2-Methyl-4-(pyridin-3-yl)oxazole

Cat. No.: B13013076
M. Wt: 160.17 g/mol
InChI Key: KKKGWSFASJUVJH-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyridin-3-yl)oxazole is a heterocyclic compound featuring a pyridine ring fused to an oxazole moiety. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, is substituted at the 4-position with a pyridin-3-yl group and at the 2-position with a methyl group. This structure confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications. For instance, crystal structure analyses of related compounds (e.g., thiophene-substituted oxazoles) reveal planar molecular geometries and intermolecular interactions such as hydrogen bonding and π-π stacking, which influence solubility and bioavailability .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-methyl-4-pyridin-3-yl-1,3-oxazole

InChI

InChI=1S/C9H8N2O/c1-7-11-9(6-12-7)8-3-2-4-10-5-8/h2-6H,1H3

InChI Key

KKKGWSFASJUVJH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(pyridin-3-yl)oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method uses reagents such as Deoxo-Fluor® to effect the cyclization at room temperature, followed by oxidation using commercial manganese dioxide . Another approach involves the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane for cyclodehydration .

Industrial Production Methods

Industrial production methods for oxazole derivatives often employ continuous flow processes to enhance safety and efficiency. For instance, the use of manganese dioxide in a packed reactor allows for the continuous production of oxazoles without the issues associated with batch synthesis .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyridin-3-yl)oxazole involves its interaction with various molecular targets. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This interaction can modulate the activity of enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Key Structural Features

The substitution pattern on the oxazole ring significantly impacts molecular geometry and intermolecular interactions. Below is a comparison with structurally similar compounds:

Compound Substituent at 4-position Planarity (Oxazole + Substituent) Intermolecular Interactions References
2-Methyl-4-(pyridin-3-yl)oxazole Pyridin-3-yl Likely planar (based on analogs) Anticipated C–H···O, π-π interactions
2-Methyl-4-(thiophen-2-yl)oxazole Thiophen-2-yl Near-planar (2.65–4.55° tilt) C–H···O, C–H···π, π-π stacking
MccB17-derived oxazoles Varied short-chain groups Non-planar (due to small size) Limited interactions

Insights:

  • Pyridine vs.
  • Size and Planarity: Larger substituents (e.g., pyridine) may enhance planarity and π-π stacking, improving stability and crystallinity, whereas smaller groups (e.g., MccB17 degradation products) lack these features .

Structure-Activity Relationship (SAR) Insights

From oxazole derivative research, critical SAR trends emerge:

Substituent Electronic Effects: Electron-deficient groups (e.g., pyridine) improve binding to polar active sites, while electron-rich groups (e.g., thiophene) enhance lipophilicity .

Steric Considerations: Bulky substituents at the 4-position reduce metabolic degradation but may limit membrane permeability .

Hydrogen Bonding Capacity: Nitrogen in pyridine supports hydrogen bonding, a key factor in antimicrobial and anti-inflammatory activity .

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